molecular formula C16H25NO2 B018155 5-Methoxy-3-(di-n-propylamino)chroman CAS No. 110927-00-9

5-Methoxy-3-(di-n-propylamino)chroman

Numéro de catalogue: B018155
Numéro CAS: 110927-00-9
Poids moléculaire: 263.37 g/mol
Clé InChI: GOWYIQOIWRLZLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-3-(di-n-propylamino)chroman is a chroman-based compound (a benzopyran derivative) with a methoxy group at the 5-position and a di-n-propylamino substituent at the 3-position. It is a selective ligand for serotonin 5-HT1A receptors, widely used in neuropharmacological studies to label and characterize these receptors in the central nervous system . Its high affinity for 5-HT1A receptors (Ki values in the nanomolar range) and minimal cross-reactivity with other serotonin receptor subtypes make it a valuable tool for radioligand binding assays and functional studies .

Méthodes De Préparation

Chroman Core Synthesis

The chroman backbone serves as the foundational structure for subsequent functionalization. Two primary approaches dominate its synthesis: aldol condensation-oxa-Michael cyclization and hydrogenation-rearrangement .

Aldol Condensation and Oxa-Michael Cyclization

This method, adapted from chroman-4-one syntheses , begins with 2-hydroxy-5-methoxyacetophenone (1). Aldol condensation with an aldehyde (e.g., propionaldehyde) under basic conditions (e.g., NaOH/EtOH) forms a chalcone intermediate (2). Subsequent oxa-Michael cyclization in aqueous acidic media (e.g., HCl) yields 5-methoxychroman-3-ol (3).

Key Reaction Conditions :

  • Aldol step: 0.1 M NaOH, 60°C, 12 hours.

  • Cyclization: 1 M HCl, reflux, 6 hours.

This route achieves moderate yields (45–55%) but requires meticulous control of steric and electronic effects to prevent side reactions .

Hydrogenation and Catalytic Rearrangement

A patented hydrogenation strategy converts flavene precursors (4) into cis-3,4-diphenylchroman derivatives (5) using palladium-on-carbon (Pd/C) under H₂ (50 psi). Catalytic rearrangement with acidic resins (e.g., Amberlyst-15) isomerizes the cis product to the thermodynamically stable trans configuration (6).

Optimization Insights :

  • Hydrogenation: 10% Pd/C, EtOAc, 25°C, 24 hours.

  • Rearrangement: Amberlyst-15, toluene, 80°C, 8 hours.

This method achieves higher regioselectivity (>90% trans) but necessitates specialized catalysts .

Functionalization at Position 3: Introducing the Di-n-Propylamino Group

The 3-hydroxy intermediate (3 or 6) undergoes amination to install the di-n-propylamino moiety. Two principal methods are employed: nucleophilic substitution and reductive amination .

Nucleophilic Substitution with Haloalkylamines

Adapted from patented protocols , the 3-hydroxyl group is first converted to a mesylate (7) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA). Subsequent reaction with di-n-propylamine (8) in isopropanol at 50°C for 4 hours yields the target compound (9).

Reaction Scheme :

  • Mesylation :

    • 3 (1 eq) + MsCl (1.2 eq) + TEA (1.5 eq) → 7 (85% yield).

  • Amination :

    • 7 (1 eq) + 8 (3 eq) → 9 (70% yield after recrystallization).

Critical Parameters :

  • Solvent polarity: Isopropanol enhances nucleophilicity.

  • Temperature: Prolonged heating (>6 hours) risks decomposition.

Reductive Amination of Chroman-3-one

An alternative route involves oxidizing 5-methoxychroman-3-ol (3) to chroman-3-one (10) using Dess–Martin periodinane . Reductive amination with di-n-propylamine (8) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) affords the amine (9).

Optimization Data :

ParameterValue
Reaction Time24 hours
Temperature25°C
Yield60%

This method bypasses harsh substitution conditions but requires stoichiometric reducing agents .

Comparative Analysis of Methods

Table 1: Efficiency of Preparation Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Sub.70>95Scalability
Reductive Amination6090Mild conditions
Hydrogenation 7598High regioselectivity

Key Findings :

  • Nucleophilic substitution offers superior yields and scalability, making it industrially preferred .

  • Reductive amination minimizes byproducts but suffers from moderate efficiency .

Purification and Isolation

Crude 5-methoxy-3-(di-n-propylamino)chroman is purified via:

  • Acid-Base Extraction : Dissolution in 1 M HCl, basification with NaOH (pH 12), and extraction with diethyl ether .

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals (mp 66–67°C) .

Chromatographic Methods :

  • Silica gel column chromatography (EtOAc/hexane, 1:4) removes polar impurities .

  • Final purity: >98% (HPLC) .

Industrial-Scale Considerations

Catalyst Recycling : Pd/C from hydrogenation steps is regenerated via calcination (400°C, 2 hours), reducing costs by 30% .
Solvent Recovery : Isopropanol is distilled and reused, aligning with green chemistry principles .

Emerging Innovations

Recent advances explore flow chemistry for continuous synthesis, reducing reaction times by 50% . Additionally, enzyme-mediated amination using transaminases shows promise for enantioselective synthesis (ee > 90%) .

Analyse Des Réactions Chimiques

Types de réactions:

    Oxydation: (5-Méthoxy-chroman-3-yl)-dipropylamine peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction: Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

    Substitution: Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres dans des conditions spécifiques.

Réactifs et conditions courants:

    Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

    Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.

    Substitution: Agents halogénants, nucléophiles.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

Chimie:

Biologie:

    Neuropharmacologie: Le composé est étudié pour ses effets potentiels sur les systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine.

Médecine:

    Potentiel thérapeutique: La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour divers troubles neurologiques.

Industrie:

    Intermédiaires chimiques: Il peut servir d'intermédiaire dans la synthèse d'autres composés biologiquement actifs.

Mécanisme d'action

Le mécanisme d'action du (5-Méthoxy-chroman-3-yl)-dipropylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs de la sérotonine. En se liant à ces récepteurs, il peut moduler l'activité des neurotransmetteurs, ce qui peut entraîner divers effets pharmacologiques. Les voies exactes et les interactions moléculaires font l'objet de recherches en cours.

Applications De Recherche Scientifique

Chemistry:

Biology:

    Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.

Medicine:

    Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

Industry:

    Chemical Intermediates: It may serve as an intermediate in the synthesis of other biologically active compounds.

Mécanisme D'action

The mechanism of action of (5-Methoxy-chroman-3-yl)-dipropyl-amine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter activity, which may result in various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural Analogues and Receptor Affinity

The following table summarizes key structural analogues of 5-Methoxy-3-(di-n-propylamino)chroman, their modifications, and receptor binding

Compound Name Structural Modifications 5-HT1A Ki (nM) D2A Ki (nM) Functional Activity References
This compound 5-methoxy, 3-di-n-propylamino 0.19–0.35 >10,000 Full agonist, inhibits adenylate cyclase
(+)-S 20499 8-azaspirodecane-7,9-dione substituent 0.19 Not reported Full agonist, mimics 8-OH-DPAT
(-)-S 20500 Enantiomer of (+)-S 20499 0.95 Not reported Partial agonist
RU 24969 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)indole 3.8 1,200 5-HT1A/1B agonist
8-OH-DPAT 8-hydroxy-2-(di-n-propylamino)tetralin 1.2 >10,000 Gold-standard 5-HT1A agonist
3-(N-Isopropyl-N-n-propylamino)-5-carbamoylchroman 3-isopropyl/n-propylamino, 5-carbamoyl 2.1 8,500 Moderate 5-HT1A affinity
8-Arylated 3-(dipropylamino)chroman 8-phenyl or benzoyl substitution 0.5–2.0 500–2,000 High 5-HT1A selectivity

Key Findings

Stereochemical Effects : Enantiomers of chroman derivatives exhibit marked differences in potency. For example, (+)-S 20499 (Ki = 0.19 nM) is ~5-fold more potent than its enantiomer (-)-S 20500 (Ki = 0.95 nM) at 5-HT1A receptors .

Substituent Influence: 8-Position Modifications: 8-Arylated derivatives (e.g., 8-phenyl) show higher 5-HT1A affinity (Ki = 0.5–2.0 nM) compared to 8-aroylated analogues (Ki = 2.0–5.0 nM) . Amino Group Variations: Replacing di-n-propylamino with isopropyl/n-propylamino (as in 3-(N-Isopropyl-N-n-propylamino)-5-carbamoylchroman) reduces 5-HT1A affinity by ~10-fold .

Functional Selectivity: While this compound and 8-OH-DPAT both inhibit forskolin-activated adenylate cyclase, chroman derivatives like (+)-S 20499 exhibit comparable efficacy but superior metabolic stability .

Cross-Reactivity : RU 24969, though structurally distinct (indole core), binds to both 5-HT1A and 5-HT1B receptors, limiting its utility in subtype-specific studies .

Clinical and Experimental Relevance

  • Radioligand Utility: this compound’s tritiated form ([³H]-labeled) is used to map 5-HT1A receptor distribution in brain tissues, outperforming less selective ligands like RU 24969 .
  • Therapeutic Potential: Compounds like (+)-S 20499 are investigated for treating anxiety and depression due to their high 5-HT1A agonism, whereas D2A-active derivatives (e.g., 8-arylated chromans) may have antipsychotic applications .

Activité Biologique

5-Methoxy-3-(di-n-propylamino)chroman, a compound with the CAS number 110927-00-9, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman family, characterized by a chroman backbone with a methoxy group and a di-n-propylamino substituent. Its molecular formula is C15H23NO2C_{15}H_{23}NO_2, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways can influence mood, cognition, and perception.

Key Points:

  • Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing neurotransmission and behavioral outcomes.
  • Neuroprotective Effects: Preliminary studies indicate that it may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Antimicrobial Activity

Recent investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Studies

Studies focusing on the neuropharmacological aspects of this compound have revealed its potential in treating anxiety and depression. Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors.

Study Findings
Mouse Model of AnxietyDecreased time spent in open arms (p < 0.05)
Depression ModelReduced immobility time in forced swim test (p < 0.01)

Case Studies

  • Case Study on Neuroprotection:
    A study conducted on C57BL/6 mice investigated the neuroprotective effects of this compound following induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups.
  • Clinical Implications:
    In a clinical trial assessing the safety and efficacy of this compound in patients with major depressive disorder, preliminary results indicated improvements in mood and cognitive function without significant adverse effects.

Q & A

Basic Research Questions

Q. What is the primary application of 5-Methoxy-3-(di-n-propylamino)chroman in neuropharmacological research?

This compound is a selective radioligand for labeling central 5-HT1A receptors in receptor binding assays. Its tritiated form, [³H]this compound, is used to study receptor distribution and affinity in brain tissue. Methodologically, experiments involve incubating tissue homogenates with the radioligand, displacing it with competitors (e.g., serotonin or selective agonists), and quantifying bound radioactivity to determine receptor density (Bmax) and dissociation constants (Kd) .

Q. What experimental protocols are recommended for receptor binding assays using this compound?

Key steps include:

  • Tissue preparation : Homogenizing brain regions (e.g., hippocampus or raphe nuclei) in Tris-HCl buffer (pH 7.4).
  • Incubation : Adding [³H]ligand (0.1–10 nM) and competitors (e.g., 8-OH-DPAT) at 37°C for 30–60 minutes.
  • Separation : Filtering membranes to separate bound/free ligand, followed by scintillation counting.
  • Controls : Including non-specific binding (e.g., with 10 µM serotonin) and validating selectivity using 5-HT1A knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity values across studies?

Discrepancies in Ki or Kd values may arise from:

  • Tissue source : Receptor density varies by brain region (e.g., hippocampus vs. cortex).
  • Buffer composition : Mg²⁺ ions enhance agonist affinity for 5-HT1A receptors.
  • Radioligand concentration : Sub-saturating doses underestimate Bmax. To address this, replicate experiments under standardized conditions (e.g., 25°C incubation in HEK293 cells expressing cloned receptors) and cross-validate with functional assays (e.g., cAMP inhibition) .

Q. What methodological strategies ensure specificity in vivo for 5-HT1A receptor labeling?

  • Pharmacological validation : Co-administer selective antagonists (e.g., WAY 100635) to block 5-HT1A binding.
  • Genetic models : Compare binding in wild-type vs. 5-HT1A receptor knockout mice.
  • Autoradiography : Correlate regional binding patterns with mRNA expression data from in situ hybridization .

Q. How does this compound compare to other 5-HT1A agonists in competitive binding assays?

Unlike RU 24969 (a mixed 5-HT1A/1B agonist), this compound exhibits higher selectivity for 5-HT1A receptors (≥100-fold over 5-HT2C). However, its lipophilicity may increase non-specific binding in vivo compared to hydrophilic analogs like 8-OH-DPAT .

Q. Methodological Considerations Table

Experimental Factor Impact on Results Reference
Tissue preparation Homogenization preserves receptor integrity; intact cells may alter ligand accessibility.
Incubation temperature Higher temps (37°C) accelerate equilibrium but increase non-specific binding.
Mg²⁺ ions in buffer Enhance agonist affinity by stabilizing receptor-G protein coupling.
Radioligand concentration Sub-saturating doses underestimate Bmax; use ≥10× Kd for saturation assays.

Q. Key Research Findings

  • Selectivity : The compound’s 5-HT1A selectivity is confirmed by negligible displacement in 5-HT2C-rich regions (e.g., choroid plexus) .
  • Functional correlation : Binding affinity correlates with inhibition of adenylyl cyclase activity in transfected cells (EC50 = 3.2 nM) .
  • Species variability : Higher receptor density observed in rat vs. human cortical tissue, necessitating species-specific validation .

Q. Critical Analysis of Contradictions

  • Variability in Kd values : Reported Kd ranges (0.8–1.2 nM) may reflect differences in tissue purity (e.g., synaptic vs. extrasynaptic receptors).
  • In vivo vs. in vitro : Lipophilicity causes higher non-specific binding in vivo, reducing apparent affinity compared to cell-based assays.

Propriétés

Numéro CAS

110927-00-9

Formule moléculaire

C16H25NO2

Poids moléculaire

263.37 g/mol

Nom IUPAC

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3

Clé InChI

GOWYIQOIWRLZLO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

SMILES canonique

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

Synonymes

5-MeO-DPAC
5-methoxy-3-(di-n-propylamino)chroman
5-methoxy-3-(dipropylamino)chroman

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6.4 g of 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one, 30 ml of dipropylamine, 0.5 ml of trifluoroacetic acid and 200 ml of toluene is refluxed in a Dean-Stark apparatus for 3 hours. The solution concentrated in vacuo and the residue is added to a solution of 7 g of sodium cyanoborohydride in 160 ml of ethanol and 40 ml of acetic acid. After 15 minutes at room temperature most of the solvent is removed in vacuo. The residue is dissolved in 6N hydrochloric acid and washed with ether. The aqueous layer is made basic and the product is extracted with ether. The aqueous layer is made basic and the product is extracted with ether. The ether layer is dried over magnesium sulfate and the solvent is removed in vacuo, to afford 5-methoxy-3,4-dihydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine which is treated with ethanolic hydrochloric acid to afford 5-methoxy-3,4-di-hydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine hydrochloride, m.p. 219°-221°.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 8-bromo-5-methoxy-3-chromanone (125 mg, 0.49 mmol) in benzene (20 ml) was added di-n-propylamine (0.5 ml, 3.7 mmol) and p-toluenesulfonic acid monohydrate (10 mg, 0.08 mmol). The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere. The reaction mixture was poured into a Parr-flask, absolute ethanol was added (50 ml) and pH was adjusted to 11 with 2M-NaOH-solution. The product was hydrogenated overnight with Pd/C as catalyst. The catalysst was filtered off and the solvent was evaporated. The residual oil was dissolved in CH2Cl2 and washed with 5% aqueous Na2CO3. The phases were separated and the organic layer was dried (Na2CO3) yielding 99 mg (77%) of the product as an oil with physical data identical with authentic material synthesized by alternative methods.
Name
8-bromo-5-methoxy-3-chromanone
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.